molecular formula C8H10F3NO2 B3040544 (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one CAS No. 215519-32-7

(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one

Cat. No.: B3040544
CAS No.: 215519-32-7
M. Wt: 209.17 g/mol
InChI Key: DETJJQQORWTESV-OWOJBTEDSA-N
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Description

(3E)-1,1,1-Trifluoro-4-(morpholin-4-yl)but-3-en-2-one (: 428842-08-4) is a high-value α,β-unsaturated trifluoromethyl ketone with a molecular formula of C₈H₁₀F₃NO₂ and a molecular weight of 209.17 g/mol . Its structure features a conjugated enone system where the strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it a reactive site for nucleophilic attack . Simultaneously, the morpholine moiety at the β-position introduces nitrogen-based electron density, creating a versatile intermediate with applications in asymmetric synthesis and the development of pharmacologically active molecules . This compound serves as a key synthetic building block in organic and medicinal chemistry research. Its unique electronic properties make it a valuable substrate for cycloaddition reactions and other transformations aimed at constructing complex molecular architectures . The trifluoromethyl group is a critical structural feature in medicinal chemistry, known to improve the metabolic stability, bioavailability, and binding affinity of drug candidates . As such, this enone is a crucial precursor in the synthesis of potential therapeutic agents, including DPP-IV inhibitors for type 2 diabetes mellitus, and has been investigated for its antimicrobial properties and selective cytotoxic effects on cancer cell lines . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-2H,3-6H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETJJQQORWTESV-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has been included in various screening libraries aimed at identifying new therapeutic agents. Its structure suggests potential applications in treating infections and modulating immune responses:

  • Antiparasitic Activity : MFCD00661770 is part of an Antiparasite Library containing 23,996 compounds. Preliminary studies indicate that compounds with similar structures may exhibit activity against parasites, making this compound a candidate for further investigation in antiparasitic drug development .
  • Agrochemical Potential : The compound is also included in the New Agro Library, which comprises 44,492 compounds aimed at agricultural applications. Its structural features may confer herbicidal or insecticidal properties, warranting exploration in crop protection .

Research has indicated that the trifluoromethyl group can significantly alter the pharmacokinetic properties of molecules. Studies have shown that compounds with such modifications often demonstrate enhanced potency and selectivity against specific biological targets.

Case Studies

A notable case study involved the synthesis and evaluation of MFCD00661770 in a series of assays designed to assess its biological activity:

  • Synthesis : The compound was synthesized using standard organic chemistry techniques involving the reaction of morpholine derivatives with trifluoroacetylation methods.
  • Biological Assays : In vitro assays demonstrated promising results against certain cancer cell lines and microbial strains. The compound’s ability to inhibit cell growth was attributed to its interaction with cellular pathways influenced by the morpholine ring .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below summarizes key differences between (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one and analogous compounds with varying substituents:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Synthesis Yield
This compound Morpholin-4-yl C₉H₁₁F₃NO₂ 222.18 High solubility in polar solvents; potential pharmaceutical intermediates 52–86%
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one p-Tolyl C₁₁H₉F₃O 214.18 Used in condensation reactions; low-toxicity solvent compatibility 67–93%
(E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one Furan-2-yl C₈H₅F₃O₂ 190.12 Photocatalytic applications; aromatic heterocycle enhances electron delocalization 67%
(3E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Amino-ethoxy C₆H₈F₃NO₂ 189.13 Enhanced nucleophilicity at amino group; intermediates for functionalized fluorophores N/A
(E)-1,1,1-Trifluoro-4-(3-(trifluoromethyl)phenylamino)but-3-en-2-one 3-(Trifluoromethyl)phenylamino C₁₁H₇F₆NO 283.17 Strong electron-withdrawing substituent; potential agrochemical precursors N/A

Key Observations :

  • Morpholin-4-yl vs. Aryl Groups : The morpholine substituent increases solubility in polar solvents compared to aryl groups (e.g., p-tolyl or furan-2-yl), making it advantageous for reactions in aqueous or protic media. However, aryl-substituted analogs exhibit higher yields in photocatalytic syntheses (e.g., 93% for o-tolyl derivatives ).
  • Biological Relevance : Morpholine derivatives are frequently employed in drug design due to their bioavailability and metabolic stability , suggesting that the morpholin-4-yl compound may have superior pharmacokinetic properties compared to furan or aryl analogs.

Preparation Methods

Grignard Addition to Morpholine 3,3,3-Trifluoropropanamide

The most robust method involves morpholine 3,3,3-trifluoropropanamide (1 ), a commercially available reagent that undergoes sequential nucleophilic additions to form β-fluoro-α,β-unsaturated amides. As reported by recent studies, treatment of 1 with two equivalents of Grignard reagents (e.g., methylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −78°C yields the (E)-configured enone via a β,β-difluoroacrylamide intermediate (Scheme 1).

Mechanistic Insights :

  • Formation of the β,β-Difluoroacrylamide Intermediate :
    The reaction initiates with the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of 1 , displacing morpholine and generating a β,β-difluoroenolate. 19F NMR studies confirm the transient formation of this intermediate, evidenced by distinct signals at δ −110 to −120 ppm.
  • Stereoselective Elimination :
    Subsequent elimination of a fluoride ion from the intermediate proceeds via an anti-periplanar pathway, favoring the (E)-isomer due to reduced steric hindrance between the trifluoromethyl group and the incoming nucleophile.

Optimization Parameters :

  • Solvent : Anhydrous THF or dichloromethane (DCM) minimizes side reactions.
  • Temperature : Reactions conducted below −50°C enhance stereocontrol.
  • Grignard Reagent : Bulky reagents (e.g., tert-butylmagnesium chloride) improve (E)-selectivity (>95:5 E:Z).

Table 1. Yields and Stereoselectivity with Various Grignard Reagents

Grignard Reagent Yield (%) E:Z Ratio
MethylMgBr 78 92:8
PhenylMgBr 82 95:5
tert-ButylMgCl 85 97:3

Photoredox-Mediated Decarboxylative Alkylation

Recent advances in photoredox catalysis offer an alternative route for functionalizing morpholine derivatives. Building on methodologies from diastereoconvergent syntheses, the trifluoromethyl group can be introduced via a visible light-promoted Giese reaction.

Procedure :

  • Substrate Preparation : A morpholine-bearing carboxylic acid (12 ) is generated via hydrolysis of its ethyl ester precursor.
  • Decarboxylative Trifluoromethylation : Irradiation with blue LEDs in the presence of Fukuzumi catalyst (13 ) and methyl vinyl ketone facilitates radical-based coupling, yielding the enone with retained (E)-stereochemistry.

Key Advantages :

  • Ambient reaction conditions avoid thermal degradation.
  • Diastereoconvergence ensures high purity regardless of starting material configuration.

Industrial-Scale Considerations and Process Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize atom economy and safety. For example, the use of dimethylformamide (DMF) in lieu of THF enables higher reaction temperatures (80°C) without compromising yield, as demonstrated in fluorinated benzofuran syntheses. Additionally, palladium on carbon (Pd/C) catalyzes nitro group reductions in rivaroxaban intermediates, suggesting potential adaptability for deprotection steps in enone synthesis.

Workflow and Purification

Crude products often precipitate upon aqueous workup, simplifying isolation. Recrystallization from ethanol or chromatography on silica gel affords analytical-grade material.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 19F NMR : The trifluoromethyl group resonates as a singlet at δ 10–15 ppm, while fluorine atoms on the double bond exhibit coupling constants (J ≈ 15–20 Hz) indicative of (E)-stereochemistry.
  • 1H NMR : The vinylic proton adjacent to morpholine appears as a doublet at δ 6.2–6.5 ppm (J = 15.5 Hz).

X-ray Crystallography

Single-crystal analysis of analogous compounds (e.g., 4ed in) confirms coplanarity between the morpholine ring and carbonyl group, stabilizing the (E)-configuration via intramolecular hydrogen bonding (N–H···O = 2.77 Å).

Q & A

Basic: What synthetic methodologies are recommended for preparing (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one, and how do reaction conditions influence stereochemical outcomes?

Answer:
The compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling reactions . For example:

  • Friedel-Crafts acylation : React 3-fluoro-4-morpholinobenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the α,β-unsaturated ketone backbone. Temperature control (0–5°C) is critical to avoid over-acylation and maintain the E-configuration of the double bond .
  • Metal-catalyzed coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective coupling between morpholine derivatives and trifluoromethyl enones. Ligand choice (e.g., bulky phosphines) and solvent polarity (e.g., DMF vs. THF) significantly impact stereoselectivity and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one
Reactant of Route 2
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(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one

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